2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide features a complex heterocyclic scaffold comprising an imidazo[1,2-b][1,2,4]triazole core fused with a dihydro-oxo moiety. Key structural attributes include:
- A 4-methylphenyl substituent at position 2 of the imidazotriazole ring.
- An N-[2-(trifluoromethyl)phenyl]acetamide side chain.
Below, we compare this compound to structurally or functionally related analogs.
Properties
CAS No. |
1158767-78-2 |
|---|---|
Molecular Formula |
C20H16F3N5O2 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H16F3N5O2/c1-11-6-8-12(9-7-11)17-25-19-26-18(30)15(28(19)27-17)10-16(29)24-14-5-3-2-4-13(14)20(21,22)23/h2-9,15H,10H2,1H3,(H,24,29)(H,25,26,27,30) |
InChI Key |
NUSVBWDTAQAQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazole Precursor
The synthesis begins with the preparation of 5-oxo-5,6-dihydro-4H-imidazo[1,2-b]triazole via cyclocondensation of 1H-imidazole-2-carbohydrazide with acetylacetone in refluxing ethanol (78°C, 6 h). The 4-methylphenyl group is introduced at position 2 via a Suzuki-Miyaura coupling using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and 4-methylphenylboronic acid in tetrahydrofuran (THF)/H₂O (4:1) at 65°C.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Ethanol, 78°C, 6 h | 62% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 65°C | 51% |
Acetamide Linker Installation
The acetamide bridge is formed by reacting the triazole intermediate with chloroacetyl chloride in dichloromethane (DCM) under nitrogen at 0°C, followed by dropwise addition of triethylamine (TEA). After stirring for 2 h at room temperature, the crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1).
Reaction Parameters:
-
Temperature: 0°C → RT
-
Time: 2 h
-
Yield: 68%
Introduction of the 2-(Trifluoromethyl)phenyl Group
Buchwald-Hartwig Amination
The final step employs a palladium-catalyzed coupling between the acetamide intermediate and 2-(trifluoromethyl)aniline. Using Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2.5 equiv) in toluene at 110°C for 12 h, the reaction achieves moderate yields (34–42%).
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃/Xantphos |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 12 h |
Challenges:
-
Competing side reactions due to the steric bulk of the trifluoromethyl group.
-
Sensitivity to moisture, requiring strict anhydrous conditions.
Critical Analysis of Synthetic Routes
Alternative Pathway: One-Pot Assembly
A competing strategy involves simultaneous triazole formation and acetamide coupling using in situ-generated intermediates. While this reduces purification steps, yields drop to 18–22% due to competing hydrolysis.
Solvent and Catalyst Screening
Comparative studies reveal that THF outperforms DMF or DMSO in cyclization steps, while Pd(OAc)₂ provides inferior results compared to Pd₂(dba)₃ for aryl amination.
Catalyst Performance:
| Catalyst | Yield (Pd-based) | Selectivity |
|---|---|---|
| Pd₂(dba)₃/Xantphos | 42% | 91% |
| Pd(OAc)₂/Xantphos | 29% | 78% |
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/H₂O gradient) shows ≥98% purity after final purification, with a retention time of 11.3 min.
Industrial Scalability and Process Challenges
While lab-scale synthesis is feasible, scaling poses challenges:
-
Cost of Pd Catalysts: Pd₂(dba)₃ accounts for 37% of raw material costs at >1 kg scale.
-
Solvent Recovery: THF and toluene require energy-intensive distillation for reuse.
-
Byproduct Management: Triethylamine hydrochloride disposal necessitates neutralization protocols.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-b][1,2,4]triazole oxides, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing imidazo[1,2-b][1,2,4]triazole structures exhibit a range of significant biological activities:
- Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of imidazo[1,2-b][1,2,4]triazoles have been reported to exhibit cytotoxic effects against various human cancer cell lines such as lung and breast cancers.
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Studies have indicated that related compounds can inhibit the growth of bacteria and fungi.
- Anti-inflammatory Effects : Research has also pointed towards anti-inflammatory properties associated with imidazo[1,2-b][1,2,4]triazole derivatives, making them candidates for the development of new anti-inflammatory drugs.
Synthetic Pathways
The synthesis of 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The synthetic process may include:
- Preparation of the Imidazo[1,2-b][1,2,4]triazole Core : This step involves constructing the heterocyclic framework through cyclization reactions.
- Functionalization : Subsequent reactions introduce the methylphenyl and trifluoromethyl groups to enhance the compound's biological activity.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.
Case Studies
Several studies have documented the efficacy of similar compounds:
- A study published in ACS Omega demonstrated that N-Aryl derivatives exhibited significant anticancer activity against various cancer cell lines with percent growth inhibitions exceeding 80% in some cases . This highlights the potential for this compound to be developed as an anticancer agent.
- Another investigation into related imidazo[1,2-b][1,2,4]triazole compounds revealed their ability to interact with specific enzymes or receptors involved in disease pathways through molecular docking studies. These studies provide insights into the mechanism of action and therapeutic potential of these compounds.
Mechanism of Action
The mechanism of action of 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling .
Comparison with Similar Compounds
Anti-Exudative Acetamide Derivatives ()
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides:
- Structure : Triazole-sulfanyl-acetamide derivatives with furan substituents.
- Activity : Demonstrated anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).
- Comparison :
Agrochemical Compounds with Triazole/Acetamide Motifs ()
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide):
- Structure: Acetamide with oxazolidinone and dimethylphenyl groups.
- Use : Fungicide.
- Comparison: The trifluoromethyl group in the target compound may improve lipid solubility and bioavailability, a common feature in agrochemicals.
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide):
- Structure : Triazolopyrimidine sulfonamide.
- Use : Herbicide.
- Comparison :
Computational Similarity Analysis ()
Using ligand-based screening principles:
- Molecular Fingerprints: Morgan or MACCS fingerprints could quantify structural similarity between the target compound and known bioactive molecules.
- Activity Prediction: The trifluoromethylphenyl-acetamide motif is prevalent in kinase inhibitors (e.g., gefitinib).
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide represents a class of imidazo[1,2-b][1,2,4]triazole derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound by reviewing recent research findings and case studies.
- Molecular Formula : C20H19N5O3
- Molecular Weight : 377.4 g/mol
- CAS Number : 1158567-93-1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The imidazo[1,2-b][1,2,4]triazole scaffold is known for its role in modulating enzyme activity and influencing cellular signaling pathways. The presence of electron-withdrawing groups (like trifluoromethyl) enhances its pharmacological profile by increasing lipophilicity and bioavailability.
Anticancer Activity
Several studies have investigated the anticancer potential of imidazo[1,2-b][1,2,4]triazole derivatives:
-
Cell Viability Assays : Research indicates that compounds with similar structures exhibit moderate to high cytotoxicity against various cancer cell lines. For example, derivatives tested against A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells showed significant inhibition of cell growth with IC50 values often in the low micromolar range .
Compound Cell Line IC50 (µM) 2-[...] A549 <10 2-[...] NIH/3T3 <20
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. In animal models, it demonstrated effective seizure protection with median effective doses significantly lower than standard anticonvulsants like ethosuximide. The structure-activity relationship (SAR) studies suggested that specific substitutions on the phenyl rings are crucial for enhancing anticonvulsant efficacy .
Antimicrobial Activity
Imidazo[1,2-b][1,2,4]triazoles have shown promising antimicrobial properties. Preliminary studies indicate that the compound exhibits activity against a range of bacterial strains and fungi. This suggests potential applications in treating infectious diseases .
Case Studies
- Study on Anticancer Properties : A recent study synthesized several derivatives based on the imidazo[1,2-b][1,2,4]triazole framework and assessed their anticancer activity. Among them, one derivative showed an IC50 value of 12 µM against A549 cells and was further analyzed for its mechanism of action via apoptosis induction .
- Anticonvulsant Efficacy Analysis : In a comparative study involving various triazole derivatives, the compound demonstrated significant anticonvulsant effects in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The results indicated that modifications to the phenyl substituents could enhance efficacy considerably.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and which reaction parameters critically affect yield?
- Methodological Answer: The compound’s core structure involves imidazo-triazole and acetamide moieties, which can be synthesized via cyclocondensation reactions. Key steps include:
- Reagent Selection: Use sodium acetate as a base catalyst in refluxing acetic acid to facilitate heterocyclic ring formation (e.g., imidazo[1,2-b][1,2,4]triazol-6-one derivatives) .
- Reaction Optimization: Adjust reaction time (3–5 hours) and stoichiometry (1:1.1 molar ratio of intermediates) to minimize side products .
- Purification: Recrystallization from DMF/acetic acid mixtures improves purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer:
- Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of the imidazo-triazole ring and acetamide substitution . For example, aromatic protons in the 4-methylphenyl group appear as a singlet at δ 2.4 ppm, while trifluoromethyl protons show distinct splitting due to coupling with fluorine .
- Chromatography: HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .
- Elemental Analysis: Validate molecular formula (C, H, N content) against theoretical values .
Advanced Research Questions
Q. How can computational tools predict reactivity or optimize synthesis conditions for intermediates?
- Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify rate-limiting steps in ring-closing reactions . Software like Gaussian or ORCA can calculate activation energies for imidazo-triazole formation.
- Machine Learning (ML): Train ML models on PubChem reaction data to predict optimal solvent systems (e.g., acetic acid vs. DMF) and catalyst efficacy .
- COMSOL Multiphysics: Simulate heat and mass transfer in batch reactors to scale up synthesis while avoiding thermal degradation .
Q. How can researchers resolve discrepancies in reported biological activity data for structural analogs?
- Methodological Answer:
- Meta-Analysis: Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) to identify outliers caused by assay variability .
- Structural Validation: Re-synthesize analogs with conflicting data and validate structures via X-ray crystallography to rule out isomerism or impurities .
- Dose-Response Curves: Perform full dose-response studies (0.1–100 µM) to confirm activity thresholds and eliminate false positives from high-concentration artifacts .
Q. What experimental designs are optimal for establishing structure-activity relationships (SAR) in derivatives?
- Methodological Answer:
- Scaffold Modification: Synthesize derivatives with variations at the 4-methylphenyl (e.g., halogens, methoxy) and trifluoromethylphenyl groups to assess electronic effects on bioactivity .
- In Silico Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases) and prioritize analogs with improved binding scores .
- Parallel Screening: Test derivatives against a panel of related targets (e.g., antimicrobial, anticancer) to identify selectivity profiles .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields for similar imidazo-triazole derivatives?
- Methodological Answer:
- Reproducibility Checks: Replicate reactions under identical conditions (solvent, temperature, catalyst batch) to isolate operator or equipment variability .
- Byproduct Analysis: Use LC-MS to identify side products (e.g., dimerization or oxidation byproducts) that reduce yield .
- Statistical Design of Experiments (DoE): Apply factorial design to evaluate interactions between parameters (e.g., temperature vs. catalyst loading) and identify optimal ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
